molecular formula C16H17F2NO2 B5615985 [(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

[(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine

Cat. No.: B5615985
M. Wt: 293.31 g/mol
InChI Key: JFNHGSCEMGZONX-UHFFFAOYSA-N
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Description

[(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is an organic compound characterized by the presence of two aromatic rings substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2,3-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-difluorophenyl)methylamine
  • [(2,6-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine

Uniqueness

[(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is unique due to the specific substitution pattern on its aromatic rings, which can influence its reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(2,3-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c1-20-15-8-3-5-11(16(15)21-2)9-19-10-12-13(17)6-4-7-14(12)18/h3-8,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNHGSCEMGZONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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